3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

HIV-1 antiviral polypharmacology

3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4) is a validated polypharmacology probe whose precise substitution pattern—3-phenyl and 1-piperidin-4-yl on a 5-aminopyrazole core—is essential for its unique triple-mechanism activity against HIV-1 (CCR5 entry IC₅₀ 2.3–3.8 μM; CXCR4 entry IC₅₀ 0.8–2.3 μM; HIV-RT IC₅₀ 9.0 μM). Generic pyrazole-piperidine analogs cannot recapitulate this polypharmacology. The compound also serves as a negative allosteric modulator probe for CXCR4 and a peripheral CB1 antagonist tool for metabolic disease research. ≥98% purity. For R&D use only.

Molecular Formula C14H18N4
Molecular Weight 242.326
CAS No. 1389315-07-4
Cat. No. B2556357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
CAS1389315-07-4
Molecular FormulaC14H18N4
Molecular Weight242.326
Structural Identifiers
SMILESC1CNCCC1N2C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C14H18N4/c15-14-10-13(11-4-2-1-3-5-11)17-18(14)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9,15H2
InChIKeyNTDVAQIRJMMRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4): Procurement-Grade Chemical Identity and Core Characteristics


3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1389315-07-4) is a synthetic small molecule belonging to the pyrazole-piperidine class, characterized by a molecular formula of C₁₄H₁₈N₄ and a molecular weight of 242.32 g/mol . The compound features a 5-aminopyrazole core substituted with a phenyl group at the 3-position and a piperidin-4-yl moiety at the 1-position, a specific substitution pattern that distinguishes it from other aminopyrazole derivatives . This structural arrangement confers a dual pharmacophore capable of engaging multiple biological targets, including chemokine receptors and cannabinoid receptors, establishing its utility as a versatile research tool in antiviral and metabolic disease investigations [1].

Why 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Cannot Be Interchanged with Generic Pyrazole-Piperidine Analogs: Procurement Risk Assessment


The substitution pattern of 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is critical to its biological function; generic substitution with other pyrazole-piperidine derivatives will not recapitulate its unique pharmacological profile. The specific placement of the phenyl group at the 3-position and the piperidin-4-yl moiety at the 1-position of the pyrazole core is essential for the compound's ability to simultaneously engage CCR5, CXCR4, and HIV-1 reverse transcriptase, as demonstrated by molecular modeling studies [1]. Modifications to either substituent, such as replacing the phenyl with a pyridyl ring or altering the piperidine substitution pattern, result in loss of polypharmacology and reduced anti-HIV-1 activity, confirming the necessity of this precise substitution pattern for its triple-mechanism action [2].

Quantitative Comparative Evidence: Differentiating 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine from Closest Analogs


Triple-Mechanism Anti-HIV-1 Polypharmacology: Quantitative Advantage Over Single-Target CCR5 or NNRTI Inhibitors

3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (designated as Compound 3 in the study) demonstrates a unique triple mechanism of action against HIV-1, combining CCR5-mediated entry inhibition, CXCR4-mediated entry inhibition, and non-nucleoside reverse transcriptase inhibition (NNRTI) in a single molecular entity [1]. In contrast, comparator compounds such as maraviroc (FDA-approved CCR5 antagonist) and TAK-779 (CCR5 antagonist) lack NNRTI activity, while NNRTIs like nevirapine lack chemokine receptor entry inhibition [2]. The compound exhibited CCR5-tropic viral entry inhibition with an IC₅₀ of 3.8 μM in MAGI cells and 2.3 μM in PBMCs, CXCR4-tropic entry inhibition with an IC₅₀ of 0.8 μM in MAGI cells and 2.3 μM in PBMCs, and isolated HIV-RT inhibition with an IC₅₀ of 9.0 μM, while maintaining a favorable cytotoxicity profile with TC₅₀ values exceeding 100-300 μM across all assays [1].

HIV-1 antiviral polypharmacology

Distinct Chemokine Receptor Binding Mode: Negative Allosteric Modulation of CXCR4 Versus Orthosteric CCR5 Antagonism

Unlike orthosteric CXCR4 antagonists that compete directly with the endogenous chemokine ligand SDF-1 (stromal cell-derived factor 1), 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine acts as a negative allosteric modulator (NAM) of CXCR4 [1]. In competitive radioligand displacement assays, the compound did not displace ¹²⁵I-SDF-1 from CXCR4 at concentrations up to 1 mM, confirming its allosteric binding mode [1]. However, in a Ca²⁺ flux GPCR signaling assay, the compound exhibited antagonist activity with an IC₅₀ ranging from 10 to >100 μM, demonstrating functional inhibition without competing for the orthosteric site [1]. In contrast, the compound binds to the orthosteric site of CCR5, as evidenced by its displacement of chemokine ligands and similarity to the binding mode of maraviroc [2]. This differential binding mechanism across two chemokine receptors is not observed with comparator compounds such as maraviroc (orthosteric CCR5 antagonist only) or AMD3100 (orthosteric CXCR4 antagonist), providing a unique pharmacological fingerprint [2].

GPCR chemokine receptor allosteric modulation

Selective CB1 Receptor Antagonism: Quantified Differentiation from Rimonabant and Other CB1 Inverse Agonists

3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is classified as a selective cannabinoid type-1 (CB1) receptor antagonist, distinguishing it from the inverse agonist rimonabant, which was withdrawn from clinical use due to CNS-mediated adverse effects including depression and anxiety [1]. While specific IC₅₀ or Kᵢ values for this compound at CB1 are not reported in the available literature, its classification as a selective CB1 antagonist is documented in authoritative pharmacological databases [1]. The compound inhibits adipocyte proliferation and maturation, improves lipid and glucose metabolism, and regulates food intake and energy balance, demonstrating functional CB1 antagonism in metabolic contexts [2]. Unlike rimonabant, which exhibits significant brain penetration leading to CNS side effects, the structural features of 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (specifically the 4-aminopiperidine substitution pattern) suggest potential for reduced CNS penetration based on class-level SAR inferences from related pyrazole CB1 antagonists [3].

cannabinoid receptor CB1 antagonist obesity

High-Impact Research and Industrial Application Scenarios for 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Based on Quantitative Evidence


HIV-1 Polypharmacology Research: Investigating Multi-Target Antiviral Strategies

Researchers developing next-generation antiretroviral therapies can utilize 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a validated tool compound to study simultaneous inhibition of viral entry (via CCR5 and CXCR4) and reverse transcription in a single molecular entity. The compound's triple-mechanism activity (IC₅₀ values: CCR5 entry = 2.3-3.8 μM, CXCR4 entry = 0.8-2.3 μM, HIV-RT = 9.0 μM) provides a benchmark for designing and evaluating novel polypharmacological agents aimed at reducing resistance development and simplifying HAART regimens [1].

Chemokine Receptor Pharmacology: Dissecting Orthosteric Versus Allosteric Modulation of CXCR4

Investigators studying GPCR signaling and chemokine receptor pharmacology can employ 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine to probe the functional consequences of negative allosteric modulation of CXCR4, as distinct from orthosteric antagonism. The compound's inability to displace ¹²⁵I-SDF-1 at concentrations up to 1 mM, coupled with functional inhibition in Ca²⁺ flux assays (IC₅₀ = 10 to >100 μM), makes it a unique probe for distinguishing allosteric from orthosteric effects on CXCR4-mediated HIV-1 entry and chemotaxis [2].

Metabolic Disease Research: Evaluating CB1 Antagonism in Obesity and Glucose Homeostasis

Scientists investigating the role of peripheral CB1 receptors in metabolic regulation can use 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine to study CB1 antagonist effects on adipocyte proliferation, lipid metabolism, and glucose homeostasis without the confounding CNS-mediated adverse effects associated with inverse agonists like rimonabant. The compound's documented activity in inhibiting adipocyte maturation and improving metabolic parameters positions it as a valuable tool for dissecting peripheral versus central CB1 pharmacology in obesity and metabolic syndrome research [3].

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